A Comprehensive Technical Guide to 3-Amino-7-hydroxy-2H-chromen-2-one (CAS: 79418-41-0)
A Comprehensive Technical Guide to 3-Amino-7-hydroxy-2H-chromen-2-one (CAS: 79418-41-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Amino-7-hydroxy-2H-chromen-2-one, a coumarin derivative with significant potential in various scientific and therapeutic fields. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its biological activities, primarily as a tyrosinase inhibitor and a fluorescent probe for cellular imaging. Detailed experimental methodologies and a discussion of its role in relevant signaling pathways are included to support further research and development.
Chemical and Physical Properties
3-Amino-7-hydroxy-2H-chromen-2-one, also known as 3-amino-7-hydroxycoumarin, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 79418-41-0 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Yellow to Brown Solid | [3] |
| Melting Point | >260 °C | |
| Storage | 2-8°C, dry and sealed away from light | [3] |
Synthesis
The synthesis of 3-Amino-7-hydroxy-2H-chromen-2-one is typically achieved through a multi-step process.[1] The general synthetic route involves the formation of the coumarin core, followed by nitration and subsequent reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 3-Amino-7-hydroxy-2H-chromen-2-one
This protocol outlines the key steps in the synthesis of the target compound.
Step 1: Formation of the Coumarin Core (Pechmann Condensation)
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React resorcinol with malic acid in the presence of a dehydrating agent, such as concentrated sulfuric acid.
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Heat the reaction mixture to facilitate the condensation and cyclization, yielding 7-hydroxy-2H-chromen-2-one.
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Purify the product by recrystallization.
Step 2: Nitration of the Coumarin Core
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Dissolve the 7-hydroxy-2H-chromen-2-one in a suitable solvent (e.g., concentrated sulfuric acid).
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Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature.
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Allow the reaction to proceed until the nitration at the C3 position is complete, forming 7-hydroxy-3-nitro-2H-chromen-2-one.
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Isolate and purify the nitrated product.
Step 3: Reduction of the Nitro Group
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Suspend the 7-hydroxy-3-nitro-2H-chromen-2-one in a suitable solvent (e.g., ethanol).
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Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂/Pd-C).
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Reflux the mixture until the reduction of the nitro group to the amino group is complete.
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Isolate the crude 3-Amino-7-hydroxy-2H-chromen-2-one and purify it using column chromatography or recrystallization to obtain the final product.
Synthesis workflow for 3-Amino-7-hydroxy-2H-chromen-2-one.
Biological Activity and Applications
Tyrosinase Inhibition
3-Amino-7-hydroxy-2H-chromen-2-one has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2] This inhibitory activity makes it a compound of interest for applications in cosmetics as a skin-lightening agent and in the food industry to prevent enzymatic browning.
Quantitative Data
| Compound | IC₅₀ (µM) | Reference |
| 3-Amino-7-hydroxy-2H-chromen-2-one | 53 | [2] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is a general guideline for assessing the tyrosinase inhibitory activity of 3-Amino-7-hydroxy-2H-chromen-2-one.
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Preparation of Solutions:
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Prepare a stock solution of 3-Amino-7-hydroxy-2H-chromen-2-one in a suitable solvent (e.g., DMSO).
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Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
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Prepare a solution of L-DOPA (substrate) in phosphate buffer.
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Kojic acid can be used as a positive control.
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Assay Procedure (96-well plate format):
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Add phosphate buffer, tyrosinase solution, and different concentrations of the test compound to the wells.
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Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes).
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Initiate the reaction by adding the L-DOPA solution to each well.
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Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.
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Data Analysis:
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Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
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Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
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Melanogenesis Signaling Pathway
The inhibition of tyrosinase by coumarin derivatives can impact the melanogenesis signaling pathway. This pathway is regulated by various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathways, which ultimately control the expression of microphthalmia-associated transcription factor (MITF) and its downstream targets, including tyrosinase.[4][5]
Simplified melanogenesis signaling pathway and the inhibitory action of 3-Amino-7-hydroxy-2H-chromen-2-one.
Fluorescent Probe for Cellular Imaging
Coumarin derivatives are well-known for their fluorescent properties. 3-Amino-7-hydroxy-2H-chromen-2-one is utilized as a fluorescent probe in biochemical and cellular studies, particularly for the detection of reactive oxygen species (ROS).[3] The antioxidant nature of the 7-hydroxycoumarin scaffold allows it to react with ROS, leading to a change in its fluorescence that can be monitored.
Experimental Protocol: Cellular Imaging for ROS Detection
This is a generalized protocol for using 3-Amino-7-hydroxy-2H-chromen-2-one as a fluorescent probe for ROS detection in live cells.
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Cell Culture:
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Culture cells to an appropriate confluency on a suitable imaging platform (e.g., glass-bottom dishes or chamber slides).
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Probe Loading:
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Prepare a stock solution of 3-Amino-7-hydroxy-2H-chromen-2-one in DMSO.
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Dilute the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (typically in the low micromolar range).
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Remove the culture medium from the cells and incubate them with the probe-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C.
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Induction of Oxidative Stress (Optional):
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To validate the probe's response, treat a subset of cells with a known ROS inducer (e.g., hydrogen peroxide or menadione) after probe loading.
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Imaging:
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Wash the cells with a pre-warmed buffer to remove any excess probe.
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Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin derivatives (e.g., excitation around 350-400 nm and emission around 450-500 nm).
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Acquire images before and after the induction of oxidative stress to observe changes in fluorescence intensity.
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Image Analysis:
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Quantify the fluorescence intensity in the images to determine the relative levels of ROS.
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Experimental workflow for cellular imaging of ROS using 3-Amino-7-hydroxy-2H-chromen-2-one.
Conclusion
3-Amino-7-hydroxy-2H-chromen-2-one is a versatile molecule with established biological activities and applications. Its role as a tyrosinase inhibitor presents opportunities for the development of novel dermatological and food preservation agents. Furthermore, its fluorescent properties make it a valuable tool for studying cellular processes, particularly oxidative stress. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and unlock the full potential of this promising compound.
References
- 1. 3-Amino-7-hydroxy-2H-chromen-2-one | 79418-41-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-7-hydroxy-2H-chromen-2-one [myskinrecipes.com]
- 4. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
